5-Bromo-2-methoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxyquinazoline is a heterocyclic organic compound with the molecular formula C9H7BrN2O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of bromine and methoxy groups in its structure makes it a valuable intermediate in various chemical syntheses and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxyquinazoline typically involves multiple steps, starting from readily available starting materials. One common method includes the following steps:
Nitration: Introduction of a nitro group into the aromatic ring.
Hydrolysis: Conversion of the nitro group to an amine.
Hydrogenation: Reduction of the nitro group to an amine.
Esterification: Formation of an ester group.
Bromination: Introduction of a bromine atom into the aromatic ring.
Diazotization: Formation of a diazonium salt, followed by substitution to introduce the methoxy group.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using cost-effective and efficient processes. The use of dimethyl terephthalate as a starting material has been reported, with the preparation involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps. This method has been successfully scaled up to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: Formation of cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-2-methoxyquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated compound with similar synthetic routes and applications.
5-Bromo-2-methoxybenzoic acid: Shares the bromine and methoxy functional groups but differs in the core structure.
Uniqueness
5-Bromo-2-methoxyquinazoline is unique due to its quinazoline core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-bromo-2-methoxyquinazoline |
InChI |
InChI=1S/C9H7BrN2O/c1-13-9-11-5-6-7(10)3-2-4-8(6)12-9/h2-5H,1H3 |
InChI Key |
YTXWHULBANEIOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=N1)C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.